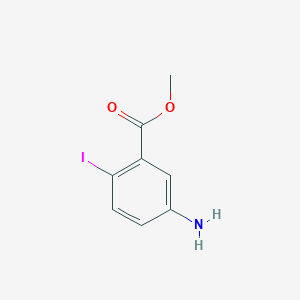

Methyl 5-amino-2-iodobenzoate

Overview

Description

Methyl 5-amino-2-iodobenzoate is an organic compound with the chemical formula C8H8INO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the benzene ring is substituted with an amino group at the 5-position and an iodine atom at the 2-position. This compound appears as a solid with a white to off-white color and has no distinct odor .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-amino-2-iodobenzoate can be synthesized through various synthetic routes. One common method involves the iodination of methyl 5-amino-2-benzoate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the 2-position of the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-iodobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

Reduction: Hydrogen gas with a palladium catalyst.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products

Substitution: Various substituted benzoates depending on the nucleophile used.

Reduction: Methyl 5-amino-2-aminobenzoate.

Oxidation: Methyl 5-nitro-2-iodobenzoate.

Scientific Research Applications

Medicinal Chemistry

Application Summary:

Methyl 5-amino-2-iodobenzoate serves as a precursor in the synthesis of pharmaceutical compounds. Its reactivity allows for the introduction of pharmacophores into drug molecules, making it valuable in drug development.

Methods and Procedures:

- Nucleophilic Substitution Reactions: The compound can undergo nucleophilic substitution to introduce therapeutic moieties.

- Synthesis of Heterocycles: It is used in the synthesis of heterocyclic compounds that are core structures in many drugs.

Results and Outcomes:

The synthesized drug candidates are subjected to bioassays to determine their efficacy and potency. The compound plays a crucial role in creating new treatments for various diseases.

Analytical Chemistry

Application Summary:

In analytical chemistry, this compound is utilized as a standard or reagent in various analytical methods, including mass spectrometry and chromatography.

Methods and Procedures:

- Calibration of Instruments: It serves as a reference compound to calibrate analytical instruments.

- Chemical Assays: The compound may be used as a reactant in chemical assays or as a component in dye synthesis for visualization.

Results and Outcomes:

Its use enhances the accuracy and precision of measurements, ensuring reliable analytical results across laboratories.

Biochemistry

Application Summary:

this compound is employed in biochemistry to study enzyme-substrate interactions and as a moiety in probes that bind to biomolecules.

Methods and Procedures:

- Fluorescent Tagging: The compound can be tagged with fluorescent groups to trace interactions within biochemical systems.

- Enzymatic Reactions: It serves as a substrate for various enzymatic reactions.

Results and Outcomes:

Experiments using this compound provide insights into biochemical pathways and mechanisms, aiding in the understanding of biological processes at the molecular level.

Material Science

Application Summary:

In material science, this compound is used to develop materials with specific electronic or photonic properties.

Methods and Procedures:

- Polymerization: The compound can be polymerized or added to monomers to create materials with desired properties.

- Thin Film Fabrication: Techniques like spin-coating or vapor deposition are employed to fabricate thin films incorporating this compound.

Results and Outcomes:

The resulting materials often exhibit enhanced performance or novel functionalities, making them suitable for applications in electronic devices.

Environmental Science

Application Summary:

this compound is studied for its behavior and impact on ecosystems, particularly regarding its degradation and potential toxicity.

Methods and Procedures:

- Simulated Environmental Systems: The compound is introduced into controlled environments to study its degradation over time.

- Analytical Monitoring: Various analytical methods are used to track its concentration and assess bioaccumulation.

Results and Outcomes:

Findings from these studies contribute to understanding environmental risks associated with organic compounds, informing regulatory decisions for safer chemical practices.

Mechanism of Action

The mechanism of action of methyl 5-amino-2-iodobenzoate depends on its specific application. In pharmaceutical research, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The iodine atom can enhance the compound’s binding affinity to specific molecular targets, thereby modulating their activity. The amino group can participate in hydrogen bonding and other interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Methyl 2-amino-5-iodobenzoate: Similar structure but with different substitution pattern on the benzene ring.

Methyl 5-nitro-2-iodobenzoate: Contains a nitro group instead of an amino group.

Methyl 5-amino-2-bromobenzoate: Contains a bromine atom instead of an iodine atom.

Uniqueness

Methyl 5-amino-2-iodobenzoate is unique due to the presence of both an amino group and an iodine atom on the benzene ring.

Biological Activity

Methyl 5-amino-2-iodobenzoate, a derivative of benzoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological effects, and relevant case studies, highlighting its significance in pharmacological applications.

Chemical Structure and Synthesis

This compound is characterized by the presence of an amino group and an iodine atom on the benzene ring, which contributes to its reactivity and biological properties. The synthesis typically involves the iodination of methyl 2-amino benzoate, followed by purification processes to obtain the desired compound in high yield.

Synthesis Overview

- Starting Material : Methyl 2-amino benzoate.

- Reagents : Iodine (I₂) and suitable solvents (e.g., DMF).

- Reaction Conditions : Typically performed under reflux conditions to facilitate iodination.

- Purification : Crystallization or chromatography to isolate pure this compound.

Biological Activity

The biological activity of this compound has been investigated through various studies, demonstrating its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against several pathogenic organisms. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria using the agar diffusion method. The results showed a notable zone of inhibition, indicating effective antibacterial activity.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Klebsiella pneumoniae | 10 |

| Pseudomonas aeruginosa | 11 |

Table 1: Antimicrobial Activity of this compound

Anticancer Potential

In addition to its antimicrobial properties, this compound has shown promise in cancer research. Studies have focused on its ability to induce apoptosis in cancer cell lines, particularly those dependent on anti-apoptotic proteins like Mcl-1 and Bfl-1.

A recent study demonstrated that compounds similar to this compound could effectively bind to these proteins, leading to increased cell death in lymphoma models. The binding affinities were measured using surface plasmon resonance (SPR), revealing a Ki value of approximately 100 nM for the dual inhibitors derived from this scaffold .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against various bacterial strains. The results confirmed its effectiveness as a potential therapeutic agent for treating infections caused by resistant bacterial strains. The compound's higher lipophilicity allowed it to permeate bacterial membranes more efficiently than traditional antibiotics .

Case Study 2: Cancer Cell Line Studies

In vitro studies involving human lymphoma cell lines demonstrated that this compound could significantly reduce cell viability through apoptosis pathways. The mechanism involved the downregulation of anti-apoptotic proteins, suggesting a dual-targeting effect that could be harnessed for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5-amino-2-iodobenzoate, and how can reaction conditions (e.g., pH, solvent) be optimized to improve yield?

- Methodology : A typical synthesis involves coupling 5-amino-2-iodobenzoic acid with methanol under acidic or basic catalysis. For example, in related iodobenzene derivatives, pH control (8–9 via Na₂CO₃) and subsequent acidification (HCl) are critical for precipitating the product . Optimization may involve testing alternative catalysts (e.g., H₂SO₄ vs. SOCl₂) or solvent systems (e.g., DMF vs. THF) to reduce side reactions. Reaction monitoring via TLC or HPLC is advised to identify optimal stopping points .

Q. Which analytical techniques are critical for characterizing this compound, and how do they validate structural integrity?

- Methodology :

- FTIR : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, NH₂ bending at ~1600 cm⁻¹) .

- ¹H/¹³C NMR : Confirms proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, methoxy group at δ 3.8–4.0 ppm) and iodine’s electronic effects .

- X-ray crystallography : Resolves 3D structure, including iodine’s steric effects on the aromatic ring .

- Melting point analysis : Cross-referenced with literature (e.g., 61–63°C for analogous iodoaniline derivatives) to assess purity .

Q. How can researchers assess the compound’s solubility and stability under varying storage conditions?

- Methodology :

- Solubility : Test in polar (water, methanol) vs. nonpolar solvents (DCM, hexane) using gravimetric or spectrophotometric methods.

- Stability : Accelerated degradation studies under light, heat (40–60°C), and humidity (75% RH) with HPLC monitoring. For example, iodinated aromatics are prone to dehalogenation under prolonged UV exposure .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

- Methodology :

- Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., rotational barriers) that cause unexpected splitting .

- DFT calculations : Simulate NMR/IR spectra to match experimental data, addressing discrepancies in coupling constants or peak assignments .

- Isotopic labeling : Use deuterated analogs to isolate specific proton environments .

Q. What mechanistic insights explain the regioselectivity of iodination in this compound synthesis?

- Methodology :

- Electrophilic aromatic substitution (EAS) studies : Probe directing effects of the amino and methoxy groups. The -NH₂ group is strongly ortho/para-directing, while the ester’s electron-withdrawing nature may compete .

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps .

- Computational modeling (e.g., Gaussian) : Map electrostatic potentials to predict iodination sites .

Q. How can this compound be applied in drug discovery, particularly for targeting neurological or oncological pathways?

- Methodology :

- Receptor binding assays : Screen against NMDA or μ-opioid receptors, leveraging iodine’s halogen bonding for targeted interactions .

- In vitro cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare with non-iodinated analogs to assess iodine’s role .

- Metabolic stability : Use liver microsomes to evaluate susceptibility to cytochrome P450 enzymes .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for this compound synthesis?

- Methodology :

- Systematic replication : Control variables like reagent purity (e.g., anhydrous vs. hydrated Na₂CO₃) and stirring efficiency .

- Design of Experiments (DoE) : Use factorial designs to isolate factors (e.g., temperature, catalyst loading) affecting yield .

- Byproduct analysis : Employ LC-MS to identify unaccounted intermediates or degradation products .

Q. Tables for Key Data

Properties

IUPAC Name |

methyl 5-amino-2-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZYYAXWPUHHYDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.